N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-13(10-1-4-19-9-10)15-11-7-14-16(8-11)12-2-5-18-6-3-12/h7-8,10,12H,1-6,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSPNKINGMBYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran and tetrahydropyran rings, followed by the introduction of the pyrazole ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate ring formation and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include pyrazole-based derivatives with substituted heterocycles and carboxamide groups. Below is a detailed comparison with key compounds from recent studies:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Backbone :
- The target compound replaces sulfur-containing thiadiazole rings (as in ) with oxygen-rich oxane and oxolane moieties. This substitution likely improves aqueous solubility and metabolic stability but may reduce electrophilic reactivity critical for antimicrobial action .
Substituent Effects: The 4-nitrophenyl group in thiadiazole derivatives () enhances electron-withdrawing effects, promoting interaction with microbial enzymes.
Bioactivity Profile :
- Thiadiazole derivatives in showed potent activity against C. albicans (fungal pathogen) due to sulfur’s electrophilic properties. The target compound’s carboxamide group may mimic peptide bonds, suggesting possible protease or kinase inhibition—a hypothesis supported by studies on oxolane-containing kinase inhibitors (e.g., PI3K/mTOR inhibitors).
Synthetic Accessibility: The synthesis of thiadiazole derivatives in involves hydrazonoyl chloride intermediates, whereas the target compound likely requires coupling of preformed oxane-pyrazole and oxolane-carboxamide units, increasing synthetic complexity but enabling modular diversification.
Research Findings and Gaps
- Antimicrobial Potential: While the thiadiazole analogs in demonstrate measurable antimicrobial efficacy, the target compound’s activity remains untested. Its oxygen-rich structure may favor eukaryotic cell targets (e.g., human kinases) over prokaryotic systems.
- Toxicity Considerations : The absence of nitro groups (common in ’s analogs) may lower cytotoxicity risks, as nitroarenes are often associated with mutagenicity.
Biological Activity
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide, a synthetic organic compound, has attracted attention due to its unique structural properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring, an oxolane ring, and an oxan-4-yl substituent. Its molecular formula is with a molecular weight of 279.34 g/mol. The compound's structural complexity allows for diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrazole ring plays a crucial role in modulating various biological processes through the following mechanisms:
- Inhibition of Protein Aggregation : Research indicates that compounds containing pyrazole rings can disrupt protein aggregation, which is linked to several neurodegenerative diseases. The binding of this compound to oligomeric structures may stabilize or destabilize these aggregates, potentially mitigating disease progression .
- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may exhibit comparable effects .
Biological Activity Summary
Case Studies
- Inhibition of Protein Aggregation : A study focused on pyrazole derivatives highlighted their capacity to modulate protein aggregation in vitro. The findings suggested that the unique structure of this compound enhances its binding affinity to amyloidogenic proteins, thereby reducing aggregation rates .
- Anti-inflammatory Effects : In a model of carrageenan-induced edema in mice, similar compounds demonstrated significant reductions in swelling and pain, indicating potential therapeutic applications for inflammatory diseases .
Research Findings
Recent studies have explored the structure–activity relationships (SAR) of pyrazole derivatives, emphasizing that modifications to the pyrazole or oxolane moieties can significantly impact biological efficacy:
Q & A
Basic: What are the key synthetic challenges and optimization strategies for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide?
Answer:
Synthesis involves multi-step reactions, including cyclization of the pyrazole ring and coupling of the oxane (tetrahydropyran) moiety. Key challenges include:
- Regioselectivity : Ensuring proper substitution on the pyrazole ring (C-4 position) .
- Coupling Efficiency : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link oxolane-3-carboxamide to the pyrazole core .
- Purification : Chromatographic techniques (e.g., flash column chromatography) are critical due to polar by-products .
Optimization strategies: - Reaction Conditions : Temperature control (60–80°C) and anhydrous solvents (e.g., DMF) improve yields .
- Catalysts : Lewis acids like ZnCl₂ can enhance cyclization efficiency .
Basic: Which analytical techniques are most reliable for structural confirmation of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole C-4 linkage and oxane C-1 attachment) .
- X-ray Crystallography : Resolves stereochemistry, particularly the chair conformation of the oxane ring and planarity of the pyrazole .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 293.2) .
Advanced: How can researchers identify and validate biological targets for this compound?
Answer:
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to kinases or GPCRs, leveraging the pyrazole’s π-π stacking and oxane’s hydrogen-bonding motifs .
- Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterases, given structural analogs show anti-inflammatory activity .
- SPR Biosensing : Quantify binding kinetics (e.g., KD values) for putative targets like adenosine receptors .
Advanced: How should contradictory data in solubility or bioactivity be resolved?
Answer:
Contradictions often arise from:
- Solubility Variability : Use orthogonal methods (e.g., shake-flask vs. HPLC-logP) and adjust solvent systems (e.g., DMSO:PBS ratios) .
- Bioactivity Discrepancies : Validate assays with positive controls (e.g., celecoxib for COX-2) and replicate under standardized conditions (pH 7.4, 37°C) .
- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates .
Advanced: What computational approaches are optimal for studying its mechanism of action?
Answer:
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize targets (e.g., kinase ATP-binding pockets) .
- QSAR Studies : Correlate substituent effects (e.g., oxane vs. tetrahydropyran) with bioactivity using descriptors like ClogP and polar surface area .
Advanced: How can in vitro-in vivo efficacy discrepancies be addressed?
Answer:
- Metabolic Stability : Use liver microsome assays to identify CYP450-mediated degradation (e.g., CYP3A4) .
- Formulation Optimization : Encapsulate in PEGylated liposomes to enhance bioavailability .
- PK/PD Modeling : Integrate parameters like t½ and Cmax from rodent studies to refine dosing regimens .
Advanced: What strategies improve pharmacokinetic profiling of this compound?
Answer:
- ADME Studies :
- Metabolite ID : LC-HRMS to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
